molecular formula C22H27N5O2 B11328351 2-(3,4-dimethoxybenzyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(3,4-dimethoxybenzyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11328351
M. Wt: 393.5 g/mol
InChI Key: RRPJARCUWCUJQS-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxybenzyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds are known for their diverse biological activities, including their potential as inhibitors of cyclin-dependent kinase 2 (CDK2), which is a promising target for cancer treatment .

Preparation Methods

The synthesis of 2-(3,4-dimethoxybenzyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining high purity and yield.

Chemical Reactions Analysis

2-(3,4-dimethoxybenzyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or aldehydes, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxybenzyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as CDK2/cyclin A2. The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . This selective inhibition of CDK2 is crucial for its potential as an anticancer agent.

Comparison with Similar Compounds

Similar compounds to 2-(3,4-dimethoxybenzyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine include other pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share similar scaffolds but differ in their substituents, which can affect their biological activities and selectivity profiles . The uniqueness of this compound lies in its specific substituents that enhance its CDK2 inhibitory activity and cytotoxicity against cancer cell lines.

Properties

Molecular Formula

C22H27N5O2

Molecular Weight

393.5 g/mol

IUPAC Name

4-[(3,4-dimethoxyphenyl)methyl]-11,12-dimethyl-10-(2-methylpropyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H27N5O2/c1-13(2)11-26-15(4)14(3)20-21(26)23-12-27-22(20)24-19(25-27)10-16-7-8-17(28-5)18(9-16)29-6/h7-9,12-13H,10-11H2,1-6H3

InChI Key

RRPJARCUWCUJQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CC4=CC(=C(C=C4)OC)OC)CC(C)C)C

Origin of Product

United States

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